5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid

Description

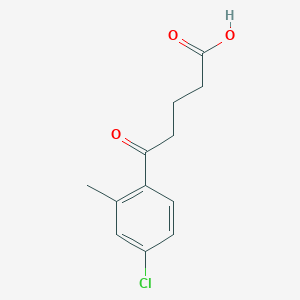

5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid (CAS: 845790-51-4) is a substituted valeric acid derivative with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.68 g/mol . Its structure features a pentanoic acid chain bearing a ketone group at the 5th position and a 4-chloro-2-methylphenyl substituent.

Properties

IUPAC Name |

5-(4-chloro-2-methylphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYQXEXPNQKOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-2-methylphenol.

Formation of Intermediate: The phenol is subjected to a Friedel-Crafts acylation reaction using an appropriate acyl chloride to form an intermediate ketone.

Oxidation: The intermediate ketone is then oxidized to introduce the carboxylic acid functional group, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Products include carboxylic acid derivatives.

Reduction: Products include alcohol derivatives.

Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of 5-Oxovaleric Acid Derivatives

Key Observations :

- Substituent Position: The position of the methyl group (ortho in the target compound vs. meta in its isomer ) alters steric hindrance and electronic effects.

- Functional Groups : Replacement of the carboxylic acid with esters (e.g., fumaric acid derivatives with 4-chloro-2-methylphenyl esters ) reduces acidity, impacting solubility and reactivity.

- Halogen vs. Alkyl : The 4-chloro substituent in the target compound introduces electron-withdrawing effects compared to the ethyl group in 5-(4-ethylphenyl)-5-oxovaleric acid , which may influence metabolic stability.

Physicochemical Properties

- Solubility: The carboxylic acid group enhances water solubility compared to ester derivatives (e.g., methyl ester of 5-(4-amino-2-chlorophenyl)furan-2-carboxylic acid ).

Biological Activity

5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid, a compound with the CAS number 951892-65-2, is notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C12H13ClO3 and a molecular weight of 242.68 g/mol. The structure features a chloro-substituted aromatic ring and a ketone functional group, which may contribute to its biological activities.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Exhibits potential against various bacterial strains.

- Anti-inflammatory Effects : May reduce inflammation in biological models.

- Cytotoxicity : Investigated for effects on cancer cell lines.

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways.

- Interaction with Receptors : Potential interaction with cellular receptors that mediate cellular responses to stimuli.

- Modulation of Signaling Pathways : Could influence signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

A study focused on the antimicrobial properties of the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

Research utilizing animal models indicated that the compound reduced paw edema significantly when administered at doses of 50 mg/kg. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls.

Cytotoxicity Studies

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 15 to 30 µM, suggesting it may have potential as an anticancer agent.

Case Studies

- Study on Inflammatory Response : A controlled study investigated the effect of the compound on induced inflammation in rats. Results showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment.

- Antimicrobial Efficacy : A comparative study assessed the effectiveness of this compound against traditional antibiotics. It was found that while less potent than some antibiotics, it still provided a viable alternative for resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.